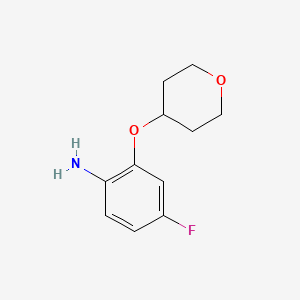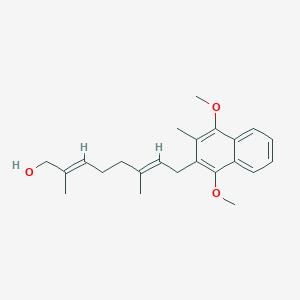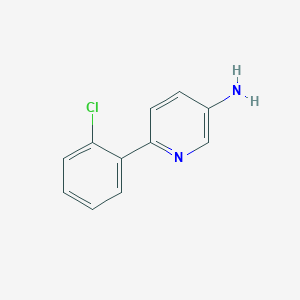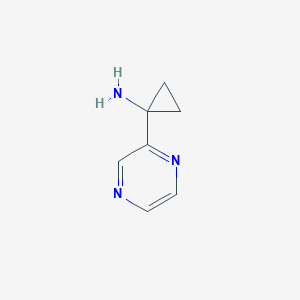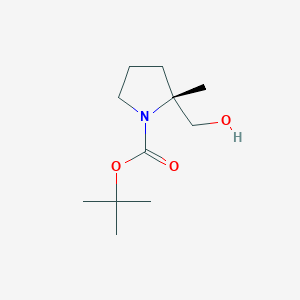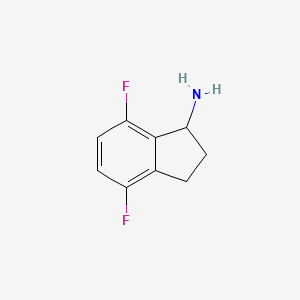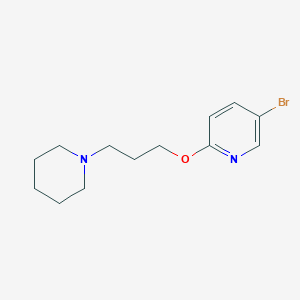
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine
描述
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by a bromine atom attached to a pyridine ring, which is further substituted with a piperidine group via a propoxy linker. Its unique structure makes it a valuable subject for studies in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine typically involves a multi-step process. One common method starts with the bromination of 2-hydroxypyridine to form 5-bromo-2-hydroxypyridine. This intermediate is then reacted with 3-chloropropylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
化学反应分析
Types of Reactions
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-(3-piperidin-1-yl-propoxy)-pyridine, while oxidation with hydrogen peroxide would produce the corresponding N-oxide derivative.
科学研究应用
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used to investigate the mechanisms of action of various biological pathways, including those involved in neurotransmission.
Pharmacology: Researchers explore its interactions with different receptors and enzymes to understand its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The bromine atom and the pyridine ring may also play roles in binding to target proteins, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-(3-Piperidin-1-yl-propoxy)-pyridine: Lacks the bromine atom, which may result in different biological activity and reactivity.
5-Chloro-2-(3-piperidin-1-yl-propoxy)-pyridine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
5-Bromo-2-(3-morpholin-4-yl-propoxy)-pyridine: Contains a morpholine ring instead of piperidine, which could affect its pharmacological profile.
Uniqueness
5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
属性
IUPAC Name |
5-bromo-2-(3-piperidin-1-ylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-12-5-6-13(15-11-12)17-10-4-9-16-7-2-1-3-8-16/h5-6,11H,1-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDSAUQPNOHQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


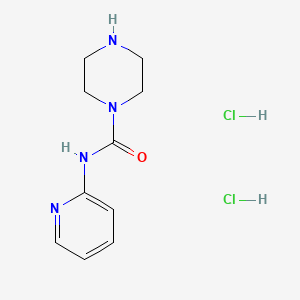


![7-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1397038.png)
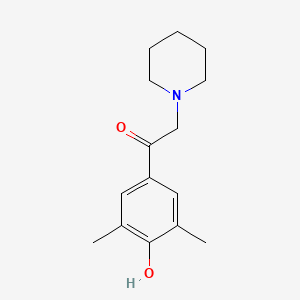
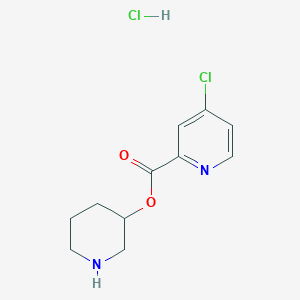
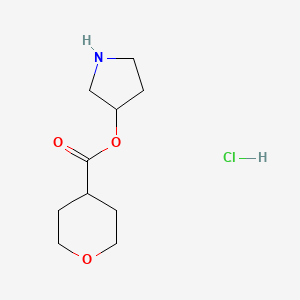
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
